![molecular formula C16H17NO3S2 B2774327 N-(4-methanesulfinylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide CAS No. 1376439-25-6](/img/structure/B2774327.png)
N-(4-methanesulfinylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide
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Description
N-(4-methanesulfinylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide, commonly known as MPPES, is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Chemoselective N-Acylation Reagents Development
K. Kondo, Erika Sekimoto, J. Nakao, and Y. Murakami (2000) conducted studies on the development of chemoselective N-acylation reagents, specifically focusing on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides. Their research demonstrated the utility of these compounds as N-acylation reagents that exhibit good chemoselectivity, underscoring the importance of structural reactivity relationships in the design of effective acylation agents Kondo et al., 2000.
Protecting Groups in Organic Synthesis
Elena Petit, Lluís Bosch, J. Font, Laura Mola, Anna M. Costa, and J. Vilarrasa (2014) explored the use of the 2-(4-methylphenylsulfonyl)ethenyl group as a protecting mechanism for NH groups across various compounds, including imides and azinones. Their findings highlight the efficiency and selectivity of these protecting groups, offering valuable insights for synthetic strategies in organic chemistry Petit et al., 2014.
Antibacterial Activity of Sulfonamide Derivatives
Ü. Özdemir, Pınar Güvenç, E. Şahin, and Fatma Hamurcu (2009) synthesized new sulfonamide derivatives and their metal complexes to investigate their antibacterial properties. Their research provides evidence of the potential application of these compounds in combating various bacterial strains, contributing to the development of novel antibacterial agents Özdemir et al., 2009.
Biocatalysis in Drug Metabolism
M. Zmijewski, T. Gillespie, D. Jackson, D. Schmidt, P. Yi, and P. Kulanthaivel (2006) demonstrated the use of biocatalysis for the production of mammalian metabolites of a biaryl-bis-sulfonamide compound, highlighting the role of Actinoplanes missouriensis in generating metabolites similar to those found in preclinical species. This study emphasizes the utility of microbial-based systems in drug metabolism research, offering an alternative to traditional methods for metabolite production Zmijewski et al., 2006.
Synthesis of Sulfonamides via Sulfur-Phenolate Exchange
Alyssa F. J. van den Boom and H. Zuilhof (2023) presented a novel method for the synthesis of sulfonamides using sulfur-phenolate exchange, offering a mild, fast, and high-yielding approach. Their work expands the toolkit available for the synthesis of biologically important sulfonamides, streamlining the production process and enhancing efficiency van den Boom & Zuilhof, 2023.
properties
IUPAC Name |
2-(4-methylphenyl)-N-(4-methylsulfinylphenyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c1-13-3-5-14(6-4-13)11-12-22(19,20)17-15-7-9-16(10-8-15)21(2)18/h3-12,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTRKOBZAKUPHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)S(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)-N-(4-methylsulfinylphenyl)ethenesulfonamide |
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